1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
Overview
Description
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in various fields, including medicinal chemistry and organic synthesis. This particular compound is characterized by its chloromethyl group attached to the isoquinoline core, along with two methoxy groups and two methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline typically involves the chloromethylation of the corresponding isoquinoline derivative. One common method includes the reaction of the isoquinoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and reduce by-products.
Chemical Reactions Analysis
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis:
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline include:
1-(Chloromethyl)-6,7-dimethoxyisoquinoline: Lacks the dimethyl groups, which may affect its reactivity and application.
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: Lacks the chloromethyl group, making it less versatile in substitution reactions.
1-(Bromomethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
The uniqueness of this compound lies in its specific functional groups that allow for a wide range of chemical transformations and applications.
Biological Activity
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a compound that has garnered attention due to its potential biological activities. The isoquinoline structure is known for its diverse pharmacological properties, including effects on the central nervous system and muscle contractility. This article aims to synthesize available research findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClNO₂
- CAS Number : 91494-65-4
- SMILES Notation : COC1=C(C=C2C(=C1)CCN=C2CCl)OC
The compound features a chloromethyl group and two methoxy groups on the isoquinoline backbone, which may influence its interaction with biological targets.
Research indicates that 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline exhibits significant effects on smooth muscle contractility. A study highlighted its ability to modulate calcium currents by acting on muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors. Specifically, it was observed to reduce the strength of calcium-dependent contractions in smooth muscle tissues by increasing cytosolic Ca²⁺ levels through the activation of voltage-gated L-type calcium channels .
Effects on Smooth Muscle
In an experimental setting, the compound was tested for its effects on ex vivo spontaneous contractile activity (CA) of smooth muscle tissue. The results demonstrated:
- A 47% reduction in 5-HT2A and 5-HT2B receptor activity in smooth muscle cells and neurons within the myenteric plexus.
- Significant inhibition of neuronal activity when co-administered with serotonin (5-HT), suggesting a modulatory role in neurotransmission related to muscle contraction .
In Silico Analysis
In silico PASS analysis predicted that the compound could affect muscle contractility. This prediction was supported by subsequent experimental validation, indicating a promising therapeutic potential for conditions involving dysregulated smooth muscle activity .
Case Studies
-
Smooth Muscle Contractility Study :
- Objective : To evaluate the effects of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline on smooth muscle contractility.
- Methodology : Ex vivo experiments using isolated smooth muscle preparations.
- Results : The compound significantly reduced contraction strength and altered calcium dynamics in smooth muscle tissues.
-
Neurotransmitter Interaction Study :
- Objective : To investigate the interaction between the compound and neurotransmitter receptors.
- Findings : Demonstrated a notable decrease in receptor activity associated with serotonin signaling pathways, indicating potential applications in treating gastrointestinal disorders or other conditions linked to serotonin dysregulation .
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 240.07858 g/mol |
Predicted CCS [M+H]+ | 149.1 Ų |
Predicted CCS [M+Na]+ | 164.5 Ų |
Contractility Reduction | 47% (5-HT receptor activity) |
Properties
IUPAC Name |
1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2)7-9-5-12(17-3)13(18-4)6-10(9)11(8-15)16-14/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYIPOZYAWIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CCl)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353691 | |
Record name | 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384357-13-5 | |
Record name | 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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